molecular formula C21H28O3 B602021 10|A-Hydroxy D-(-)-Norgestrel CAS No. 21508-50-9

10|A-Hydroxy D-(-)-Norgestrel

Cat. No. B602021
CAS RN: 21508-50-9
M. Wt: 328.46
InChI Key:
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Description

10-Hydroxy-2-decenoic acid (10-HDA) is a principal active ingredient of royal jelly . It is an unsaturated medium-chain fatty acid and has been shown to possess biological activity in antibacterial, immunoregulation, and antitumor .

Scientific Research Applications

1. Neuroinflammation and Oxidative Stress

  • Application : 10-H2DA has been studied for its effects on neuroinflammation and oxidative stress in astrocytes stimulated with lipopolysaccharide and hydrogen peroxide .
  • Methods : Astrocytes were pretreated with a range of concentrations of 10-H2DA for 24 hours, then exposed to lipopolysaccharide (LPS) for 3 hours. The expression of proinflammatory cytokines and neurotrophic factors was evaluated .
  • Results : In the absence of LPS, 10-H2DA had no significant effect on the mRNA expression of neurotrophins or cytokines except for IL-1β, which significantly increased with low doses of 10-H2DA (3 µM). 10-H2DA (10 µM) pretreatment of LPS-stimulated cells did not significantly inhibit the expression of cytokine encoding genes .

2. Skin Moisturizing

  • Application : 10-H2DA in royal jelly extract has been found to induce both filaggrin and amino acid in a cultured human three-dimensional epidermis model .
  • Methods : The effects of 10H2DA and 10HDAA on the free amino acids content in the stratum corneum were investigated using a cultured human three-dimensional epidermis model .
  • Results : It was determined that 10H2DA increases the free amino acids in the stratum corneum of the cultured human epidermis model, and that it increased FLG on both the mRNA and protein levels .

3. Anti-Biofilm and Anti-Hemolysis

  • Application : 10-H2DA has been shown to possess anti-biofilm and anti-hemolysis properties against Staphylococcus aureus .
  • Methods : The study explored the effects of 10-HDA on the biofilms and virulence of S. aureus .
  • Results : The specific results or outcomes of this study are not detailed in the search results .

properties

IUPAC Name

(8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTZYQYDIREIIA-HXIANDDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857732
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10beta-Hydroxylevonorgestrel

CAS RN

21508-50-9
Record name 10beta-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10.BETA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8ZTL23HWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10|A-Hydroxy D-(-)-Norgestrel
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10|A-Hydroxy D-(-)-Norgestrel
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10|A-Hydroxy D-(-)-Norgestrel
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10|A-Hydroxy D-(-)-Norgestrel
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10|A-Hydroxy D-(-)-Norgestrel
Reactant of Route 6
10|A-Hydroxy D-(-)-Norgestrel

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